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An In-Depth Technical Guide to 3-(2-Oxopyrrolidin-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Oxopyrrolidin-1-yl)propanoic acid is a bifunctional molecule integrating a lactam (2-
pyrrolidinone) and a carboxylic acid moiety. This unique structural arrangement makes it a
valuable building block in medicinal chemistry and materials science. This guide provides a
comprehensive technical overview of its core properties, synthesis, characterization, and
potential applications, with a focus on its emerging role in the development of novel
therapeutics.

Core Physicochemical Properties

3-(2-Oxopyrrolidin-1-yl)propanoic acid, with the CAS Number 77191-38-9, is a solid at room
temperature.[1] Its structure features a five-membered lactam ring N-substituted with a
propanoic acid chain. This configuration provides both a hydrogen bond acceptor (the carbonyl
oxygen of the lactam) and a hydrogen bond donor/acceptor (the carboxylic acid group),
influencing its solubility and interaction with biological targets.

Table 1: Key Physicochemical Properties

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b118240?utm_src=pdf-interest
https://www.benchchem.com/product/b118240?utm_src=pdf-body
https://www.benchchem.com/product/b118240?utm_src=pdf-body
https://www.benchchem.com/product/b118240?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cbr01629
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula C7H11NOs [1]
Molecular Weight 157.17 g/mol [1]

CAS Number 77191-38-9 [1][2]
Physical Form Solid [1]

XOMYTIUVNSWEAI-
InChl Key [1]
UHFFFAOYSA-N

SMILES OC(=0)CCN1CCCC1=0 [1]

Synthesis and Purification: A Methodological Deep
Dive

The synthesis of 3-(2-Oxopyrrolidin-1-yl)propanoic acid is most commonly achieved via a
Michael addition reaction. This approach is favored for its efficiency and high atom economy.

The underlying principle involves the conjugate addition of the nucleophilic nitrogen of 2-
pyrrolidone to an acrylic acid derivative.

Synthetic Workflow

The logical flow of synthesis involves the deprotonation of 2-pyrrolidone to enhance its
nucleophilicity, followed by the reaction with an acrylate, and subsequent workup and
purification.
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Caption: Workflow for the synthesis of 3-(2-Oxopyrrolidin-1-yl)propanoic acid.

Detailed Experimental Protocol
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This protocol describes a representative synthesis. The choice of a strong, non-nucleophilic
base like sodium hydride is critical to ensure complete deprotonation of the 2-pyrrolidone
without competing side reactions. Anhydrous conditions are paramount to prevent quenching of
the base and the reactive anion.

Materials:

e 2-Pyrrolidone

e Sodium hydride (60% dispersion in mineral oil)
e Acrylic acid

e Anhydrous Tetrahydrofuran (THF)

e Hydrochloric acid (1M)

o Ethyl acetate

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate

Procedure:

e Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere
(e.g., nitrogen), add anhydrous THF.

o Deprotonation: Carefully add sodium hydride (1.1 equivalents) to the stirring THF. To this
suspension, add 2-pyrrolidone (1.0 equivalent) dropwise at 0 °C. The causality here is to
control the exothermic reaction and hydrogen gas evolution. Allow the mixture to stir at room
temperature for 1 hour to ensure complete formation of the sodium pyrrolidinide salt.

o Michael Addition: Cool the reaction mixture back to 0 °C and add acrylic acid (1.0 equivalent)
dropwise. The reaction is maintained at a low temperature to manage the exothermicity of
the conjugate addition. After the addition is complete, allow the reaction to warm to room
temperature and stir for 12-18 hours.
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e Quenching and Workup: Cautiously quench the reaction by the slow addition of 1M HCl at O
°C until the pH is acidic (~pH 2-3). This step protonates the carboxylate to form the desired
carboxylic acid and neutralizes any remaining base.

o Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl
acetate (3x). The organic layers are combined, washed with brine to remove residual water
and inorganic salts, and dried over anhydrous magnesium sulfate.

« Purification: Filter off the drying agent and concentrate the organic phase under reduced
pressure. The resulting crude solid is then purified by recrystallization from an appropriate
solvent system (e.g., ethyl acetate/hexanes) to yield the pure 3-(2-Oxopyrrolidin-1-
yl)propanoic acid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step
in the workflow. A combination of spectroscopic and chromatographic techniques is employed.

Table 2. Expected Analytical Data
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Technique Expected Observations

Signals corresponding to the two methylene
groups of the propanoic acid chain (triplets,
~2.5-2.8 ppm and ~3.5-3.8 ppm) and the three

methylene groups of the pyrrolidinone ring. A

1H NMR

broad singlet for the carboxylic acid proton (>10

ppm).

Resonances for the carbonyl carbons of the

lactam (~175 ppm) and the carboxylic acid
15C NMR ( ppm) et Yy !

(=173 ppm), along with signals for the five

methylene carbons in the aliphatic region.

Characteristic strong C=0 stretching bands for
the carboxylic acid (~1710 cm~1) and the lactam
(~1680 cm~1). A broad O-H stretch from the
carboxylic acid (~2500-3300 cm~1).

FT-IR

M s (ESD) A prominent peak corresponding to the
ass Spec -
P deprotonated molecule [M-H]~ at m/z 156.16.

Applications in Drug Discovery and Medicinal
Chemistry

The true value of 3-(2-Oxopyrrolidin-1-yl)propanoic acid lies in its utility as a versatile
scaffold. The carboxylic acid provides a handle for amide bond formation, allowing it to be
coupled to other amines, while the lactam ring provides a rigid, polar core.

Precursor to RORy Agonists

Recent research has highlighted that 3-(2-Oxopyrrolidin-1-yl)propanoic acid can be used in
the preparation of Retinoid-related Orphan Receptor gamma (RORYy) agonists.[2] RORYy is a
nuclear receptor that plays a crucial role in the regulation of immune responses, particularly in
the differentiation of Th17 cells. Agonists of RORYy are being investigated as potential
therapeutics for cancer by enhancing anti-tumor immunity.[2]

Role in Drug Development Pipeline
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As a fragment or building block, this molecule enters the drug discovery pipeline at the lead
generation and optimization stages. Its properties allow for systematic structural modifications
to enhance potency, selectivity, and pharmacokinetic profiles of a lead compound.
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Caption: Role of the title compound in a typical drug discovery workflow.

Safety and Handling

According to safety data, 3-(2-Oxopyrrolidin-1-yl)propanoic acid is classified with GHS05,
indicating it can cause serious eye damage.[1] Standard laboratory precautions, including the
use of safety glasses and gloves, are required.

e Hazard Codes: H318 (Causes serious eye damage)[1]

e Precautionary Codes: P280, P305 + P351 + P338 (Wear protective gloves/clothing/eye
protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact
lenses, if present and easy to do. Continue rinsing.)[1]

Conclusion

3-(2-Oxopyrrolidin-1-yl)propanoic acid is more than a simple chemical. It is an enabling tool
for researchers in medicinal chemistry. Its straightforward synthesis, combined with its
bifunctional nature, makes it a valuable intermediate for constructing more complex molecules
with therapeutic potential, particularly in the burgeoning field of immuno-oncology.
Understanding its fundamental properties and synthetic methodologies is key to unlocking its
full potential in the development of next-generation pharmaceuticals.
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o El-Gamal, M. I, et al. (2021). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. 3-(2-&MtI&4E-1-E)REE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

e 2. 3-(2-OXO-PYRROLIDIN-1-YL)-PROPIONIC ACID | 77191-38-9 [chemicalbook.com]

 To cite this document: BenchChem. [3-(2-Oxopyrrolidin-1-yl)propanoic acid molecular
weight]. BenchChem, [2026]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b118240#3-2-oxopyrrolidin-1-yl-propanoic-acid-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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